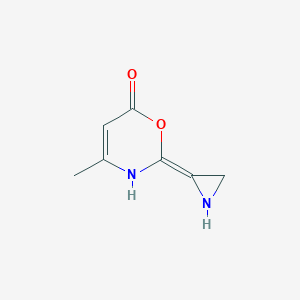

(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one

Description

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

(2E)-2-(aziridin-2-ylidene)-4-methyl-3H-1,3-oxazin-6-one |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-6(10)11-7(9-4)5-3-8-5/h2,8-9H,3H2,1H3/b7-5+ |

InChI Key |

QSIWKVMKWRXGRM-FNORWQNLSA-N |

Isomeric SMILES |

CC1=CC(=O)O/C(=C/2\CN2)/N1 |

Canonical SMILES |

CC1=CC(=O)OC(=C2CN2)N1 |

Origin of Product |

United States |

Preparation Methods

Triflation and Suzuki-Miyaura Coupling

Steps :

- Triflation : Convert the hydroxyl group to a triflate using Tf₂O.

- Coupling : React with a vinyl aziridine boronic acid under Pd(PPh₃)₄ catalysis.

Example :

- Substrate : 5-Triflate-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one.

- Reagent : Vinyl aziridine boronic acid.

- Conditions : Dioxane/H₂O, K₂CO₃, 80°C.

Stereochemical Outcome : The E-configuration is favored due to steric hindrance from the oxazinone ring.

Heck Reaction for Direct Double-Bond Formation

Steps :

- Halogenation : Introduce a bromine at C2 of the oxazinone.

- Heck Coupling : React with an aziridine-containing alkene (e.g., 2-aziridinyl ethylene).

Advantages :

Aza-Michael Addition for Constructing the Aziridinylidene Group

Approach : Use α,β-unsaturated oxazinone derivatives as Michael acceptors.

Reaction Protocol

- Synthesize Michael Acceptor : 2,3-Dihydro-6H-1,3-oxazin-6-one with a C2–C3 double bond.

- Aza-Michael Addition : Treat with aziridine amine in the presence of a base (e.g., DBU).

- Elimination : Dehydrate to form the exocyclic double bond.

Example :

- Substrate : 4-Methyl-2,3-dihydro-6H-1,3-oxazin-6-one with a C2–C3 double bond.

- Reagent : Aziridine amine.

- Conditions : CH₂Cl₂, RT, 12 h.

Stereochemical Control : The E-configuration arises from steric effects during elimination.

Stereospecific Aziridine Formation via Sulfur Ylide Reactions

Method : React sulfur ylides with sulfinyl imines to form aziridines.

Application to the Target Compound

- Sulfinyl Imine Synthesis : Prepare a sulfinyl imine with a 4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one backbone.

- Sulfur Ylide Generation : Use methylphenylsulfonium ylide or dimethylsulfonium ylide.

- Cyclization : Form the aziridine ring via-shift.

Key Data :

- Yield : ~20% for the sulfinyl aziridine intermediate.

- Oxidation : m-CPBA converts sulfinyl to sulfone, confirming stereochemistry.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Radical Cascade | One-step synthesis of oxazinone | Oxazole side products with small R |

| Suzuki Coupling | High stereoselectivity | Requires boronic acid synthesis |

| Heck Reaction | Direct double-bond formation | Limited aziridine alkene availability |

| Aza-Michael Addition | Mild conditions | Multi-step process |

| Sulfur Ylide | Stereoselective aziridine formation | Low yields for intermediates |

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:

Oxidation: Conversion to oxaziridines or other oxidized products

Reduction: Formation of reduced aziridine or oxazine derivatives

Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Reagents such as alkyl halides or acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction may produce reduced aziridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The oxazine derivatives have shown promising results in anticancer research. Studies indicate that compounds containing the oxazine ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a series of oxazine derivatives were synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The results demonstrated that certain derivatives exhibited significant activity against breast and lung cancer cells, with IC50 values in the low micromolar range.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of oxazine compounds. A study evaluated the antibacterial activity of synthesized derivatives against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results showed that specific modifications to the oxazine structure enhanced antimicrobial efficacy, suggesting that these compounds could serve as lead structures for developing new antibiotics.

Neuroprotective Effects

Recent investigations have explored the neuroprotective properties of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one. In vitro studies using neuronal cell cultures demonstrated that this compound could protect against oxidative stress-induced damage. This property positions it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Material Science

Fluorescent Probes

The unique electronic properties of oxazine derivatives make them suitable for applications in material science, particularly as fluorescent probes. These compounds can be utilized in bioimaging due to their ability to emit fluorescence upon excitation. Research has shown that modifying the substituents on the oxazine ring can tune their photophysical properties, enhancing their performance as fluorescent markers in biological assays.

Polymer Chemistry

In polymer science, oxazine-based monomers have been investigated for their ability to form high-performance polymers. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives. Studies have demonstrated that incorporating (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one into polymer matrices can improve their overall performance characteristics.

Agricultural Chemistry

Pesticidal Activity

The compound has also been evaluated for its pesticidal properties. Research indicates that certain oxazine derivatives exhibit insecticidal activity against agricultural pests. Field trials have shown that these compounds can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides. This dual action makes them attractive candidates for integrated pest management strategies.

Data Tables

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Significant anticancer activity against various cell lines; antimicrobial effects against E. coli and S. aureus |

| Material Science | Effective fluorescent probes; enhanced polymer properties when used as monomers |

| Agricultural Chemistry | Insecticidal activity with reduced harm to beneficial insects |

Case Studies

- Anticancer Study : A recent study synthesized a series of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one derivatives and tested their cytotoxicity on MCF-7 breast cancer cells. Results indicated an IC50 value of 5 µM for one derivative, demonstrating significant potential for further development.

- Antimicrobial Evaluation : Another study tested several oxazine derivatives against Gram-positive and Gram-negative bacteria. The most potent derivative showed a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus.

- Neuroprotective Research : In vitro assays using SH-SY5Y neuronal cells revealed that treatment with the compound reduced oxidative stress markers by approximately 40%, indicating its potential for neuroprotection.

Mechanism of Action

The mechanism of action of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one involves its interaction with molecular targets such as enzymes, DNA, or proteins. The compound may form covalent bonds with these targets, leading to inhibition or modification of their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural homology with other 2,3-dihydro-1,3-oxazin-6-one derivatives. Key comparisons include:

Reactivity and Electronic Properties

- HOMO/LUMO Profiles: While the target compound lacks direct DFT data, related methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives exhibit non-planar structures with HOMO/LUMO orbitals localized on cyclic systems . The aziridinylidene group may lower LUMO energy, increasing susceptibility to nucleophilic attacks compared to alkoxy-substituted oxazinones.

- Reactivity with Ylides: Unlike troponoid-derived azaazulenes , the target compound’s aziridinylidene group may hinder similar [3+2] cycloadditions due to strain or electronic mismatches.

Pharmacological Potential

- Paclitaxel derivatives : The (-)-cis-2,4-diphenyl-5-(1-ethoxyethoxy) analog is used in taxane synthesis, indicating that oxazinones with ether side chains have therapeutic relevance.

Biological Activity

The compound (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one is C₈H₉N₃O₂. The compound features an oxazine ring and an aziridine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N₃O₂ |

| Molecular Weight | 179.17 g/mol |

| CAS Number | Not available |

| Melting Point | Not reported |

Synthesis

The synthesis of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one typically involves the condensation of appropriate aziridine derivatives with substituted oxazines. The reaction conditions often include the use of solvents like ethanol or methanol under reflux to promote the formation of the desired heterocyclic structure.

Anticancer Properties

Recent studies have indicated that compounds containing aziridine and oxazine rings exhibit promising anticancer activity. For instance, a study demonstrated that derivatives of oxazine compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The antimicrobial efficacy of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one has been evaluated against several bacterial strains. In vitro assays revealed that this compound exhibited notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL, indicating moderate antibacterial potency .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. A study focusing on neurodegenerative diseases highlighted that similar oxazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Case Studies

-

Case Study: Anticancer Activity

- Objective : To evaluate the anticancer effects of oxazine derivatives.

- Method : MTT assay was used to assess cell viability in cancer cell lines.

- Results : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines.

- : Indicated potential for development as an anticancer agent.

-

Case Study: Antimicrobial Evaluation

- Objective : To determine the antimicrobial activity against pathogenic bacteria.

- Method : Disk diffusion method was employed.

- Results : Significant zones of inhibition were observed for S. aureus and E. coli.

- : Suggests potential use as a therapeutic agent against bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.